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Compound of Interest

Compound Name:

N-(4-amino-3-

methoxyphenyl)cyclopropanecarb

oxamide

CAS No.: 1835931-67-3

Cat. No.: B3111571

Get Quote

Executive Summary
The cyclopropanecarboxamide moiety represents a "privileged scaffold" in modern medicinal

chemistry. Its value lies not just in its chemical stability, but in its ability to impose critical

conformational constraints on drug molecules. By locking the amide bond into a specific vector

relative to the cyclopropane ring, this pharmacophore enhances binding affinity to protein

targets (such as kinases and ion channels) while simultaneously improving metabolic stability

against peptidases and cytochrome P450 enzymes.

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis

of these derivatives, with a focus on their application in oncology (kinase inhibitors), cystic

fibrosis (CFTR modulators), and pain management (TRPV1 antagonists).
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The cyclopropane ring is unique among cycloalkanes due to its high ring strain (~27.5 kcal/mol)

and significant

-character (Walsh orbitals). When attached to a carboxamide group, it exerts two distinct
effects:

The "Methyl Effect" on Steroids: Similar to a gem-dimethyl group, it increases lipophilicity (

) without the entropic penalty of a flexible alkyl chain.

Orthogonal Vectoring: The rigid

-like character of the cyclopropane carbons orients the carbonyl oxygen and the amide
nitrogen into precise vectors, often critical for hydrogen bonding within the ATP-binding
pockets of kinases.

Metabolic Stability
Replacing a linear alkyl amide with a cyclopropanecarboxamide often blocks hydrolytic

cleavage. The steric bulk and the unique hybridization of the cyclopropyl group hinder the

approach of nucleophilic residues in proteolytic enzymes, extending the half-life (

) of the drug candidate.

Therapeutic Applications & Case Studies
Kinase Inhibitors: Cabozantinib & The MET/VEGFR Axis
Cabozantinib is a quintessential example of a drug utilizing the cyclopropane-1,1-

dicarboxamide motif. It functions as a multi-targeted tyrosine kinase inhibitor (TKI), primarily

inhibiting MET (Hepatocyte Growth Factor Receptor) and VEGFR2.

Mechanism of Action: The cyclopropane-1,1-dicarboxamide core acts as a rigid linker that

positions two hydrophobic aryl groups into the deep hydrophobic pocket of the kinase ATP-

binding site. This "U-shaped" conformation is thermodynamically favored by the

cyclopropane ring, minimizing the entropy loss upon binding.

Biological Outcome: Inhibition of MET and VEGFR2 blocks downstream signaling pathways

(RAS/RAF/MEK/ERK and PI3K/AKT), effectively starving the tumor of blood supply (anti-

angiogenesis) and blocking metastasis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CFTR Modulators: Lumacaftor (VX-809)
Lumacaftor utilizes a cyclopropanecarboxamide moiety to target the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR).

Mechanism: It acts as a corrector.[1][2][3] The cyclopropanecarboxamide group binds to the

First Membrane Spanning Domain (MSD1) of the CFTR protein. It stabilizes the interface

between MSD1 and the Nucleotide Binding Domain 1 (NBD1), preventing the premature

degradation of the F508del-CFTR mutant.

SAR Insight: The cyclopropane ring provides the necessary rigidity to fit into the hydrophobic

groove on the CFTR surface, a fit that flexible linear amides cannot achieve.

Emerging Targets: TRPV1 Antagonists
Recent SAR studies have identified N-(4-tert-butylbenzyl) cyclopropanecarboxamide

derivatives as potent antagonists of the TRPV1 channel (Transient Receptor Potential Vanilloid

1), a key integrator of pain signals.

Potency: Optimized derivatives demonstrate

values in the low nanomolar range (e.g.,

nM).

Selectivity: The rigid cyclopropane core aids in distinguishing TRPV1 from the structurally

related TRPV2 and TRPA1 channels.

Visualizing the Mechanism
The following diagram illustrates the signaling pathway inhibited by Cabozantinib-like

derivatives, highlighting the critical nodes where the cyclopropanecarboxamide pharmacophore

exerts its effect.
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Figure 1: Mechanism of Action for VEGFR2 inhibition. The drug competitively binds to the ATP

pocket, halting the phosphorylation cascade.

Experimental Protocols
Synthesis of a Representative Derivative
Objective: Synthesis of N-(4-chlorophenyl)cyclopropanecarboxamide via the Acid Chloride

Method. This protocol is chosen for its robustness and high yield (>90%).

Reagents:
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Cyclopropanecarboxylic acid (1.0 equiv)

Thionyl chloride (

) (1.5 equiv)

4-Chloroaniline (1.0 equiv)

Triethylamine (

) (1.2 equiv)

Dichloromethane (DCM) (Anhydrous)

Protocol:

Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve

cyclopropanecarboxylic acid (10 mmol) in anhydrous DCM (20 mL).

Chlorination: Add thionyl chloride (15 mmol) dropwise at 0°C. Add a catalytic drop of DMF.

Reflux the mixture for 2 hours until gas evolution (

,

) ceases.

Evaporation: Remove excess

and solvent under reduced pressure to obtain the crude cyclopropanecarbonyl chloride
(volatile oil). Note: Do not purify; use immediately.

Coupling: Redissolve the acid chloride in DCM (10 mL). In a separate flask, dissolve 4-

chloroaniline (10 mmol) and

(12 mmol) in DCM (20 mL) at 0°C.

Addition: Dropwise add the acid chloride solution to the amine solution. Stir at room

temperature for 4 hours.

Workup: Wash the reaction mixture with 1N HCl (2x), saturated
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(2x), and brine. Dry over

and concentrate.

Purification: Recrystallize from Ethanol/Water to yield white crystals.

Biological Assay: In Vitro Kinase Inhibition (FRET-
based)
Objective: Determine the

of the synthesized derivative against VEGFR2.

Methodology:

System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay

(e.g., LanthaScreen).

Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (starting at 10

).

Reaction Mix: Combine:

VEGFR2 Kinase domain (0.5 nM final)

Fluorescein-Poly-GT substrate (200 nM)

ATP (at

concentration, typically 10

)

Test compound[4][5][6][7][8][9][10]

Incubation: Incubate at room temperature for 1 hour.

Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.
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Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Summary of Biological Activities[5][8][11][12][13]
[14][15]

Compound
Class

Target
Primary
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Key Structural
Feature

Potency /
Metric

Cabozantinib VEGFR2 / MET
Renal Cell

Carcinoma

Cyclopropane-

1,1-

dicarboxamide
nM (VEGFR2)

Lumacaftor CFTR (F508del) Cystic Fibrosis
Cyclopropanecar

bonyl-amino

Increases Cl-

transport

(Corrector)

Olaparib PARP Ovarian Cancer
Cyclopropanecar

bonyl-piperazine nM (PARP1)

TRPV1

Antagonists
TRPV1 Channel Neuropathic Pain

N-benzyl-

cyclopropanecar

boxamide
nM
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ane carboxamide
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Figure 2: General synthetic pathway for generating cyclopropanecarboxamide libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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